molecular formula C8H12OS2 B3066409 1,4-Dithiaspiro[4.5]decan-7-one CAS No. 80563-98-0

1,4-Dithiaspiro[4.5]decan-7-one

Cat. No.: B3066409
CAS No.: 80563-98-0
M. Wt: 188.3 g/mol
InChI Key: PZWSJTSUAAICTN-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.5]decan-7-one is a spirocyclic ketone characterized by the presence of two sulfur atoms within its structure. This compound is notable for its unique spirocyclic framework, which imparts distinct chemical and physical properties. The presence of sulfur atoms in the ring structure can influence the reactivity and stability of the compound, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiaspiro[4.5]decan-7-one can be synthesized through the microbial reduction of its corresponding ketone precursor. The reduction process involves the use of specific strains of yeast, such as Saccharomyces cerevisiae, which exhibit high enantiofacial selectivity. The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microbial reduction approach can be scaled up for larger production. The use of biocatalysts, such as yeast strains, offers a sustainable and efficient method for producing this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Dithiaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The sulfur atoms within the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and stability. The microbial reduction process, for example, involves the enzymatic reduction of the ketone group, leading to the formation of chiral alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-dithiaspiro[4.5]decan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWSJTSUAAICTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511953
Record name 1,4-Dithiaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80563-98-0
Record name 1,4-Dithiaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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